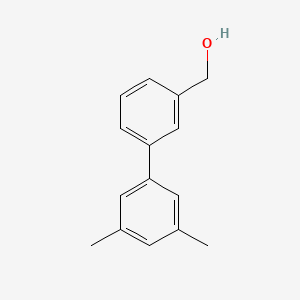

3-(3,5-Dimetilfenil)bencil alcohol

Descripción general

Descripción

3-(3,5-Dimethylphenyl)benzyl alcohol is a chemical compound with the molecular formula C15H16O. It is also known by other names such as 3,5-dimethylphenyl methanol, 3,5-dimethylbenzyl alcohol, and 3,5-dimethylbenzenemethanol .

Molecular Structure Analysis

The molecular structure of 3-(3,5-Dimethylphenyl)benzyl alcohol consists of a benzyl group attached to a phenyl group with two methyl groups at the 3rd and 5th positions . The molecular weight of this compound is 212.29 g/mol.Physical And Chemical Properties Analysis

3-(3,5-Dimethylphenyl)benzyl alcohol has a molecular weight of 212.29 g/mol. Alcohols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups . The solubility of alcohols in water is due to the formation of hydrogen bonds between water and alcohol molecules .Aplicaciones Científicas De Investigación

Síntesis Asimétrica de Alcoholes Quirales

3-(3,5-Dimetilfenil)bencil alcohol: se utiliza en la síntesis enantioselectiva de alcoholes quirales. Este proceso es crucial para producir compuestos con estereoquímica específica, lo que es importante en el desarrollo de productos farmacéuticos y químicos finos. El compuesto se puede utilizar para generar catalizadores de oxazaborolidina in situ, que se emplean en la reducción asimétrica de borano de cetonas proquirales . Este método es muy valorado por su capacidad para producir alcoholes secundarios quirales con estereoquímica predecible y alta enantioselectividad.

Biocatálisis con Alcohol Deshidrogenasas

En aplicaciones biotecnológicas, This compound puede servir como sustrato para las alcohol deshidrogenasas (ADH). Las ADH son enzimas que catalizan la interconversión entre alcoholes y aldehídos o cetonas. Se utilizan ampliamente en la resolución cinética dinámica de sustratos racémicos y la preparación de productos químicos enantioméricamente puros, que son esenciales en las industrias farmacéuticas .

Mecanismo De Acción

Mode of Action

It’s known that alcohols generally undergo oxidation reactions in the body . The first step of this process involves an alcohol dehydrogenase (ADH) in the cytosol of the cell . This enzyme catalyzes the oxidation of alcohols, including 3-(3,5-Dimethylphenyl)benzyl alcohol .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of 3-(3,5-Dimethylphenyl)benzyl alcohol is the alcohol oxidation pathway . This pathway involves the oxidation of the alcohol to an aldehyde by alcohol dehydrogenase, followed by further oxidation to a carboxylic acid by aldehyde dehydrogenase . These reactions result in the formation of NADH, which can be used in other biochemical pathways .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The oxidation of alcohols in the body can lead to the production of reactive oxygen species, which can cause cellular damage .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 3-(3,5-Dimethylphenyl)benzyl alcohol. For instance, the activity of the enzymes involved in its metabolism can be affected by these factors .

Propiedades

IUPAC Name |

[3-(3,5-dimethylphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDIQLBXJKMKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC(=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654448 | |

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885964-02-3 | |

| Record name | 3′,5′-Dimethyl[1,1′-biphenyl]-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885964-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

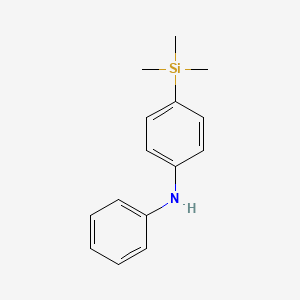

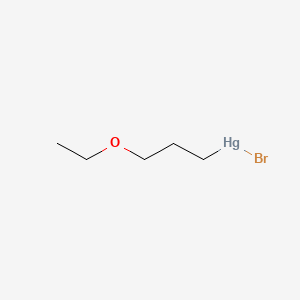

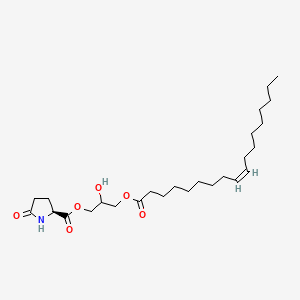

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

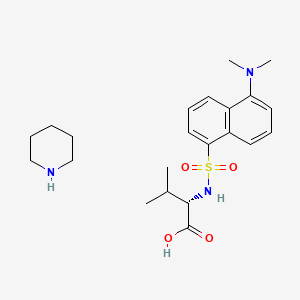

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)